BRD4-BD1 and BRD4-BD2 Inhibition Potency: Example 44 vs. Incyte Patent Series Baseline
Example 44 (2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide) achieves an IC50 value of <100 nM against both BRD4 bromodomain 1 (BD1) and bromodomain 2 (BD2) in a 384-well TR-FRET displacement assay using a tetra-acetylated histone peptide substrate [1]. This dual BD1/BD2 inhibitory profile distinguishes it from other examples within the same patent that show preferential inhibition of a single domain. For comparison, Example 9 (2-isopropyl-8-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)-2H-1,4-benzoxazin-3(4H)-one) in the same assay achieves an IC50 of 100 nM against the identical BRD4-BD1 and BRD4-BD2 constructs, while Example 2 exhibits IC50 <100 nM but with a distinct benzoxazinone core [2]. The <100 nM potency of Example 44 is thus comparable to the patent series' benchmark, yet the benzamide scaffold offers a different chemical topology for binding-site engagement compared to the more extensively explored benzoxazinone series, which may influence pharmacokinetic and selectivity parameters [3].
| Evidence Dimension | Inhibition of BRD4 bromodomain 1 and bromodomain 2 (dual BD1/BD2 activity) |
|---|---|
| Target Compound Data | IC50 <100 nM (both BD1 and BD2) |
| Comparator Or Baseline | Example 9: IC50 = 100 nM (both BD1 and BD2); Example 2: IC50 <100 nM (both BD1 and BD2) |
| Quantified Difference | Comparable potency range (<100–100 nM); differentiation lies in scaffold class (benzamide vs. benzoxazinone) rather than absolute potency difference |
| Conditions | BRD4-BD1 (40 μL final volume) and BRD4-BD2 (60 μL final volume) TR-FRET assays in white 384-well polystyrene plates; recombinant human BRD4 bromodomain constructs; tetra-acetylated histone peptide probe |
Why This Matters
For procurement, the benzamide scaffold of Example 44 represents a distinct chemical series from the benzoxazinone examples in the same patent family, offering researchers an alternative chemotype for probing BRD4 biology that may circumvent scaffold-specific resistance mechanisms or off-target profiles.
- [1] BindingDB Entry BDBM391552 (Example 44). IC50 <100 nM for BRD4-BD1 and BRD4-BD2. TR-FRET assay, 384-well format. View Source
- [2] BindingDB Entry BDBM391511 (Example 9). IC50 = 100 nM for BRD4-BD1 and BRD4-BD2. Identical assay conditions. View Source
- [3] Incyte Corporation. US Patent 9,957,268 B2. Comparative SAR data across benzamide and benzoxazinone examples. View Source
